REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]1[C:15]([C:16]([O:18][CH2:19][CH2:20][O:21][CH3:22])=[O:17])=[C:14]([CH3:23])[N:13]=[C:12]([CH3:24])[C:11]=1[C:25]([O:27][CH:28]([CH3:30])[CH3:29])=[O:26]>CO>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:10]1[C:15]([C:16]([O:18][CH2:19][CH2:20][O:21][CH3:22])=[O:17])=[C:14]([CH3:23])[NH:13][C:12]([CH3:24])=[C:11]1[C:25]([O:27][CH:28]([CH3:30])[CH3:29])=[O:26]
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Name
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(-)-isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
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Quantity
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120 mg
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1C#N)C1=C(C(=NC(=C1C(=O)OCCOC)C)C)C(=O)OC(C)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=CC=C1C#N)C1C(=C(NC(=C1C(=O)OCCOC)C)C)C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |